![molecular formula C28H32O7 B1237127 [(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate](/img/structure/B1237127.png)
[(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate is a naturally occurring limonoid compound derived from the Khaya anthotheca tree, which belongs to the Meliaceae family . Limonoids are a class of highly oxygenated modified triterpenoids known for their diverse range of biological activities . This compound has garnered significant interest due to its potential therapeutic properties, including antimalarial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: [(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate can be synthesized through various organic reactions involving the modification of triterpenoid structures. One common method involves the extraction of limonoids from the Khaya anthotheca tree, followed by chemical modifications to obtain anthothecol . The specific reaction conditions and reagents used in these synthetic routes are often proprietary and vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of anthothecol typically involves large-scale extraction from the Khaya anthotheca tree. The process includes harvesting the tree bark, followed by solvent extraction and purification steps to isolate the limonoid compounds . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: [(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate undergoes various chemical reactions, including:
Substitution: Substitution reactions involving anthothecol can lead to the formation of new compounds with unique properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various anthothecol derivatives with potential therapeutic applications .
Scientific Research Applications
[(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[88002,402,7
Mechanism of Action
[(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate exerts its effects through multiple molecular targets and pathways:
Malaria: Disrupts the life cycle of the malaria parasite, thereby exhibiting antimalarial activity
Properties
Molecular Formula |
C28H32O7 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate |
InChI |
InChI=1S/C28H32O7/c1-14(29)34-17-12-26(5)16(15-8-10-33-13-15)11-19-28(26,35-19)27(6)21(17)25(4)9-7-18(30)24(2,3)22(25)20(31)23(27)32/h7-10,13,16-17,19,21,31H,11-12H2,1-6H3/t16-,17+,19+,21?,25+,26-,27-,28+/m0/s1 |
InChI Key |
AJTULIWKBMDPCJ-IYGCLJFQSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](C[C@@H]3[C@]2(O3)[C@]4(C1[C@]5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |
Canonical SMILES |
CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |
Synonyms |
anthothecol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Methoxyphenyl)quinolin-1-ium-4-yl]-piperidin-2-ylmethanol;chloride](/img/structure/B1237044.png)
![(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One](/img/structure/B1237046.png)
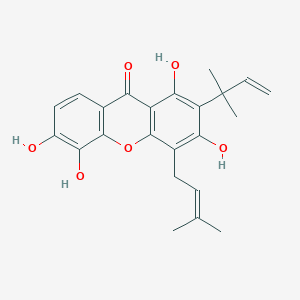
![4-[(R)-2-[[(R)-2-Hydroxy-2-phenylethyl]amino]propyl]benzoic acid](/img/structure/B1237053.png)
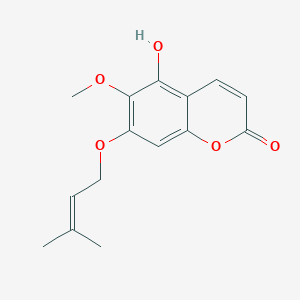
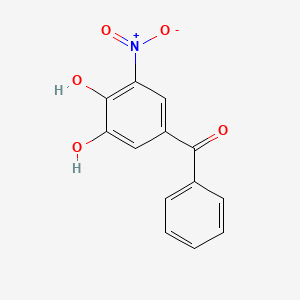
![3-[[1-(Carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237058.png)
![[(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1237059.png)
![N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide;oxalic acid](/img/structure/B1237060.png)
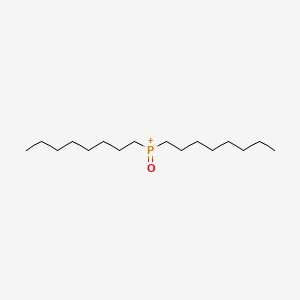
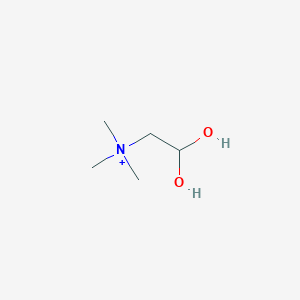
![4-Carbamoyl-1-[(S)-4-amino-4-carboxybutyl]pyridazin-1-ium](/img/structure/B1237063.png)

![[1R-(2-Endo-3-exo)]-3-(benzolyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1237067.png)
